Duazomycin

Description

Properties

CAS No. |

2508-89-6 |

|---|---|

Molecular Formula |

C8H11N3O4 |

Molecular Weight |

213.19 g/mol |

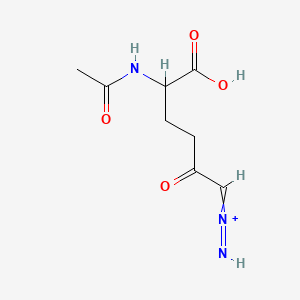

IUPAC Name |

(2S)-2-acetamido-6-diazo-5-oxohexanoic acid |

InChI |

InChI=1S/C8H11N3O4/c1-5(12)11-7(8(14)15)3-2-6(13)4-10-9/h4,7H,2-3H2,1H3,(H,11,12)(H,14,15)/t7-/m0/s1 |

InChI Key |

WBSWOKCKZUNHQV-ZETCQYMHSA-N |

Isomeric SMILES |

CC(=O)N[C@@H](CCC(=O)C=[N+]=[N-])C(=O)O |

Canonical SMILES |

CC(=O)NC(CCC(=O)C=[N+]=[N-])C(=O)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Duazomycin, Diazomycin A, Duazomycin A, Acetyl-don, NSC 51097 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of Duazomycin A as a Glutamine Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

Duazomycin A is a naturally occurring antibiotic that functions as a glutamine antagonist, exhibiting antineoplastic and antibacterial properties. This document provides a comprehensive technical overview of the mechanism of action of this compound A. By competitively inhibiting glutamine-utilizing enzymes, this compound A disrupts critical metabolic pathways essential for cell proliferation, including de novo purine and pyrimidine biosynthesis. This guide details the biochemical effects, relevant cellular pathways, and experimental methodologies used to characterize this class of compounds. While specific quantitative inhibitory data for this compound A is limited in contemporary literature, this guide consolidates available information and draws parallels with the well-studied glutamine antagonist, 6-Diazo-5-oxo-L-norleucine (DON), to provide a thorough understanding of its mode of action.

Introduction

Glutamine is a crucial nutrient for rapidly proliferating cells, serving as a primary nitrogen donor for the synthesis of nucleotides, non-essential amino acids, and other essential biomolecules. Cancer cells, in particular, often exhibit a high dependence on glutamine metabolism to sustain their growth and survival, a phenomenon termed "glutamine addiction". This metabolic vulnerability presents a key target for anticancer therapeutic strategies.

This compound A, an antibiotic isolated from Streptomyces, is a structural analog of glutamine. This structural similarity allows it to act as a competitive inhibitor of various glutamine-dependent enzymes, thereby disrupting cellular metabolism and impeding cell growth. This guide explores the detailed mechanism through which this compound A exerts its effects as a glutamine antagonist.

Mechanism of Action: Competitive Inhibition of Glutamine-Utilizing Enzymes

The primary mechanism of action of this compound A is the competitive inhibition of enzymes that utilize glutamine as a substrate. As a glutamine analog, this compound A binds to the glutamine-binding site of these enzymes, preventing the binding of the natural substrate and thereby inhibiting the downstream enzymatic reaction.

The enzymes primarily affected are the amidotransferases , which catalyze the transfer of the amide nitrogen from glutamine to an acceptor molecule. Key enzyme families targeted by glutamine antagonists include:

-

Glutamine PRPP Amidotransferase (GPAT): The rate-limiting enzyme in de novo purine biosynthesis.

-

CTP Synthetase (CTPS): Involved in the de novo synthesis of pyrimidine nucleotides.

-

GMP Synthetase (GMPS): Catalyzes the final step in the de novo synthesis of guanosine monophosphate (GMP).

-

Glutaminase (GLS): Converts glutamine to glutamate, a key step in glutaminolysis.

By inhibiting these enzymes, this compound A effectively shuts down the synthesis of essential building blocks for DNA and RNA, leading to cell cycle arrest and apoptosis.[1]

Impact on Nucleotide Biosynthesis

The most significant consequence of glutamine antagonism by this compound A is the disruption of de novo purine and pyrimidine biosynthesis.[2]

-

Purine Synthesis: Inhibition of Glutamine PRPP Amidotransferase blocks the initial committed step of the purine synthesis pathway, leading to a depletion of the intracellular pools of adenosine triphosphate (ATP) and guanosine triphosphate (GTP).[3]

-

Pyrimidine Synthesis: Inhibition of CTP Synthetase prevents the conversion of UTP to CTP, a critical step for DNA and RNA synthesis.[2]

The overall impact is a severe reduction in the availability of nucleotides necessary for DNA replication and transcription, ultimately halting cell proliferation.[4]

Disruption of Glutaminolysis and Downstream Pathways

While the primary effect is on nucleotide synthesis, the inhibition of glutaminase by this compound A also disrupts glutaminolysis. This pathway is crucial for replenishing the tricarboxylic acid (TCA) cycle with α-ketoglutarate, a key anaplerotic substrate. Inhibition of this process can lead to metabolic stress and a reduction in cellular energy production.

Furthermore, glutamine metabolism is linked to the mTOR signaling pathway, a central regulator of cell growth and proliferation. By depleting intracellular glutamine, this compound A can indirectly inhibit mTORC1 signaling, further contributing to its anti-proliferative effects.

Quantitative Data

Specific quantitative data on the inhibitory activity of this compound A against various enzymes is scarce in recent scientific literature. The following table presents a summary of the type of quantitative data that is critical for characterizing glutamine antagonists. For illustrative purposes, where specific data for this compound A is unavailable, data for the related and more extensively studied glutamine antagonist, 6-Diazo-5-oxo-L-norleucine (DON), is provided as a reference point.

| Compound | Target Enzyme | Assay Type | IC50 | Ki | Cell Line / System | Reference |

| This compound A | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | |

| 6-Diazo-5-oxo-L-norleucine (DON) | CTP Synthetase | Enzyme Inhibition | Data Not Available | Data Not Available | E. coli | |

| CTP Synthetase-IN-1 | CTP Synthetase 1 (human) | Enzyme Inhibition | 32 nM | Data Not Available | Purified Enzyme | |

| CTP Synthetase-IN-1 | CTP Synthetase 2 (human) | Enzyme Inhibition | 18 nM | Data Not Available | Purified Enzyme |

Note: The absence of specific IC50 and Ki values for this compound A highlights a significant gap in the publicly available research data for this compound.

Experimental Protocols

The characterization of glutamine antagonists like this compound A involves a series of in vitro and cell-based assays to determine their inhibitory potential and cellular effects.

Enzyme Inhibition Assay (General Protocol)

This protocol outlines the general steps for determining the inhibitory kinetics of a compound against a purified glutamine-utilizing enzyme (e.g., CTP Synthetase).

Objective: To determine the IC50 and Ki values of this compound A for a specific enzyme.

Materials:

-

Purified target enzyme (e.g., CTP Synthetase)

-

Substrates (e.g., UTP, ATP, glutamine)

-

This compound A

-

Assay buffer (optimized for enzyme activity)

-

96-well microplate

-

Microplate reader

Methodology:

-

Enzyme Reaction Setup: Prepare a reaction mixture containing the assay buffer, substrates (except for the initiating substrate), and varying concentrations of this compound A in a 96-well plate.

-

Pre-incubation: Pre-incubate the enzyme with this compound A for a defined period to allow for inhibitor binding.

-

Initiation of Reaction: Initiate the enzymatic reaction by adding the final substrate (e.g., glutamine).

-

Kinetic Measurement: Measure the rate of product formation over time using a microplate reader (e.g., by monitoring changes in absorbance or fluorescence).

-

Data Analysis: Plot the initial reaction velocities against the inhibitor concentration. Fit the data to a suitable dose-response curve to determine the IC50 value. Further kinetic experiments varying substrate concentrations can be performed to determine the inhibition constant (Ki) and the mode of inhibition (e.g., competitive, non-competitive).

Cell Proliferation Assay (MTT Assay)

This protocol describes a common method to assess the effect of this compound A on the proliferation of cancer cell lines.

Objective: To determine the GI50 (concentration for 50% growth inhibition) of this compound A in cancer cells.

Materials:

-

Cancer cell line of interest

-

Cell culture medium and supplements

-

This compound A

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

-

Solubilization solution (e.g., DMSO)

-

96-well cell culture plates

-

Microplate reader

Methodology:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Drug Treatment: Treat the cells with a serial dilution of this compound A and incubate for a specified period (e.g., 72 hours).

-

MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.

-

Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Normalize the absorbance values to the untreated control and plot cell viability against the drug concentration. Calculate the GI50 value from the resulting dose-response curve.

Visualizations

Signaling Pathways and Logical Relationships

The following diagrams illustrate the key pathways and relationships involved in the mechanism of action of this compound A.

Caption: Mechanism of action of this compound A as a glutamine antagonist.

Caption: Experimental workflow for an enzyme inhibition assay.

References

- 1. Enhancing the efficacy of glutamine metabolism inhibitors in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Role of antimetabolites of purine and pyrimidine nucleotide metabolism in tumor cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Enzymology of Purine and Pyrimidine Antimetabolites Used in the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Enzyme targets of antiglutamine agents in cancer chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Origin of Duazomycin from Streptomyces

For Researchers, Scientists, and Drug Development Professionals

Abstract

Duazomycin, a notable antitumor antibiotic, is a secondary metabolite produced by actinomycetes of the genus Streptomyces. First characterized in the mid-20th century, this compound is chemically identified as N-acetyl-6-diazo-5-oxo-L-norleucine (N-acetyl-DON). As a glutamine antagonist, this compound exhibits cytotoxic properties by interfering with essential metabolic pathways. This technical guide provides a comprehensive overview of the discovery, origin, isolation, and characterization of this compound from its microbial source. It includes detailed experimental protocols, quantitative data, and a proposed biosynthetic pathway, offering valuable insights for researchers in natural product discovery and antibiotic development.

Discovery and Origin

This compound was first isolated from the fermentation broth of an unclassified Streptomyces species recovered from a soil sample collected in Peru.[1] The initial characterization of this antitumor antibiotic was reported in 1956 by a team of researchers led by Henry W. Dion.[1] Subsequent research has also identified Streptomyces ambofaciens as a producer of this compound A.[1] The discovery of this compound was part of the "Golden Age" of antibiotic discovery, a period marked by the intensive screening of soil microorganisms, particularly Streptomyces, for novel bioactive compounds.[2]

Physicochemical Properties and Structure

This compound is the N-acetylated derivative of 6-diazo-5-oxo-L-norleucine (DON). It is a water-soluble, yellowish powder that can also be dissolved in aqueous solutions of methanol, acetone, or ethanol.[1] The crystalline form of the related compound, DON, appears as yellowish-greenish needles.

Table 1: Physicochemical and Spectroscopic Data for this compound and Related Compounds

| Property | Value | Reference |

| Chemical Formula | C₈H₁₁N₃O₄ | - |

| Molecular Weight | 213.19 g/mol | - |

| Appearance | Yellowish powder | |

| Solubility | Water, aqueous methanol, aqueous acetone, aqueous ethanol | |

| UV Absorption Maxima (in phosphate buffer, pH 7) | 274 nm (E1%1cm 683), 244 nm (E1%1cm 376) | |

| Specific Rotation ([α]D²⁶) | +21° (c = 5.4% in H₂O) for DON |

Experimental Protocols

The following sections detail the methodologies for the production, isolation, and characterization of this compound from Streptomyces. These protocols are based on established techniques for the cultivation of Streptomyces and the extraction of secondary metabolites.

Fermentation of the Producing Streptomyces Strain

The production of this compound is achieved through submerged fermentation of the producing Streptomyces strain. The composition of the fermentation medium is critical for obtaining high yields of the antibiotic.

3.1.1. Seed Culture Preparation

-

Prepare a suitable agar slant medium for Streptomyces, such as ISP Medium 2.

-

Inoculate the slant with a spore suspension or mycelial fragments of the Streptomyces strain.

-

Incubate at 28°C for 7-10 days, or until good sporulation is observed.

-

Prepare a spore suspension by adding sterile water to the slant and gently scraping the surface.

-

Use this spore suspension to inoculate a seed culture medium in a shake flask. A typical seed medium might contain (g/L): glucose, 10; yeast extract, 5; peptone, 5; beef extract, 3; and soluble starch, 20. Adjust the pH to 7.0-7.2 before sterilization.

-

Incubate the seed culture at 28°C on a rotary shaker at 200-250 rpm for 48-72 hours.

3.1.2. Production Fermentation

-

Prepare the production medium. A variety of media can be used for antibiotic production by Streptomyces. A representative production medium could contain (g/L): glucose, 20; soybean meal, 15; corn steep liquor, 5; CaCO₃, 2; and NaCl, 5. Adjust the initial pH to 7.0.

-

Dispense the production medium into fermentation vessels (e.g., baffled Erlenmeyer flasks or a bioreactor) and sterilize by autoclaving.

-

Inoculate the production medium with the seed culture (typically 5-10% v/v).

-

Incubate the fermentation at 28°C with agitation (e.g., 200 rpm in shake flasks) for 7-14 days.

-

Monitor the fermentation by periodically measuring pH, cell growth (mycelial dry weight), and this compound production.

Isolation and Purification of this compound

This compound is a water-soluble compound, which dictates the choice of extraction and purification methods.

-

Harvesting and Clarification: At the end of the fermentation, separate the mycelial biomass from the culture broth by centrifugation (e.g., 10,000 x g for 20 minutes) or filtration. The supernatant contains the dissolved this compound.

-

Solvent Extraction: Due to its polarity, direct solvent extraction of this compound from the aqueous broth can be challenging. However, related diazo compounds have been extracted using organic solvents. A preliminary extraction with a polar organic solvent like n-butanol may be attempted.

-

Adsorption Chromatography: A more effective method for isolating polar compounds from aqueous solutions is adsorption chromatography.

-

Pass the clarified fermentation broth through a column packed with a non-ionic adsorbent resin (e.g., Amberlite XAD series) or activated carbon.

-

Wash the column with water to remove salts and other hydrophilic impurities.

-

Elute the this compound from the column using an organic solvent gradient, such as increasing concentrations of methanol or acetone in water.

-

-

Further Purification:

-

The fractions containing this compound, as determined by a bioassay or HPLC analysis, are pooled and concentrated under reduced pressure.

-

Further purification can be achieved by techniques such as silica gel chromatography, preparative high-performance liquid chromatography (HPLC), or ion-exchange chromatography, taking advantage of the compound's functional groups.

-

Characterization of this compound

The structure and purity of the isolated this compound can be confirmed using a combination of spectroscopic and chromatographic techniques.

-

High-Performance Liquid Chromatography (HPLC): Purity is assessed using reverse-phase HPLC with UV detection at 274 nm and 244 nm.

-

Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the exact molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to elucidate the detailed chemical structure of the molecule.

-

Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the diazo, keto, and amide moieties.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: The characteristic UV absorption maxima at 274 nm and 244 nm can be used for quantification and initial identification.

Biosynthesis of this compound

The biosynthesis of this compound (N-acetyl-DON) in Streptomyces begins with the formation of its core structure, 6-diazo-5-oxo-L-norleucine (DON), which is derived from the amino acid L-lysine. The pathway involves a series of enzymatic modifications to the lysine backbone. The final step in the biosynthesis of this compound is the N-acetylation of DON. This reaction is catalyzed by a specific N-acetyltransferase enzyme, which transfers an acetyl group from acetyl-CoA to the α-amino group of DON.

Caption: Proposed biosynthetic pathway of this compound from L-lysine.

Quantitative Data

Quantitative data on the production of this compound is essential for process optimization and large-scale manufacturing.

Table 2: Reported Production Titers of Related Antibiotics from Streptomyces

| Antibiotic | Producing Strain | Fermentation Method | Titer | Reference |

| Daunomycin | Streptomyces insignis ATCC 31913 | Sparged fermentor | 55-75 µg/mL | - |

| Spiramycin | Streptomyces ambofaciens 6-37 | Shake flask | 181 mg/L | |

| Spiramycin (mutant) | Streptomyces ambofaciens | Shake flask | 1,728 mg/L |

Conclusion

This compound remains a significant example of the diverse and potent bioactive compounds produced by the genus Streptomyces. This technical guide has provided a detailed overview of its discovery, origin, and the methodologies required for its production and characterization. For researchers in the field of drug discovery, the exploration of novel Streptomyces strains and the application of modern fermentation and genetic engineering techniques hold the promise of discovering new this compound analogs with improved therapeutic properties. Further investigation into the specific N-acetyltransferase involved in this compound biosynthesis could also open avenues for synthetic biology approaches to enhance production and create novel derivatives.

References

The Biochemical Impact of Duazomycin A on Purine Biosynthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Duazomycin A, a glutamine antagonist, exerts its cytotoxic and antineoplastic effects by competitively inhibiting key enzymes within the de novo purine biosynthesis pathway. This guide provides a detailed examination of the biochemical mechanisms of this compound A, focusing on its interaction with glutamine-dependent enzymes. It includes a compilation of its observed effects at various concentrations, detailed experimental protocols for assessing its impact on purine synthesis, and visualizations of the affected metabolic pathway and experimental workflows. This document serves as a comprehensive resource for researchers investigating purine metabolism and for professionals in drug development exploring glutamine antagonism as a therapeutic strategy.

Introduction: The Role of Glutamine in Purine Biosynthesis

De novo purine biosynthesis is a fundamental metabolic pathway responsible for the synthesis of inosine monophosphate (IMP), the precursor to adenosine monophosphate (AMP) and guanosine monophosphate (GMP). This pathway is a multi-step process that utilizes several small molecules as precursors, including amino acids, bicarbonate, and formate. Glutamine, in particular, plays a critical role, serving as a nitrogen donor in two key enzymatic reactions. Due to the high demand for purines in rapidly proliferating cells, such as cancer cells, the enzymes of this pathway are attractive targets for chemotherapy.

Mechanism of Action of this compound A

This compound A is an antibiotic and antineoplastic agent that functions as a glutamine antagonist. Its chemical structure mimics that of glutamine, allowing it to bind to the glutamine-binding sites of various enzymes. This competitive inhibition blocks the utilization of glutamine, thereby disrupting downstream metabolic processes. In the context of de novo purine biosynthesis, this compound A specifically targets the enzymes that rely on glutamine as a nitrogen donor.

The two primary enzymatic targets of this compound A in the de novo purine biosynthesis pathway are:

-

Amidophosphoribosyltransferase (ATase) : Also known as glutamine phosphoribosylpyrophosphate amidotransferase (GPAT), this enzyme catalyzes the first committed step of the pathway, the conversion of 5-phosphoribosyl-1-pyrophosphate (PRPP) to 5-phosphoribosyl-1-amine (PRA).

-

Phosphoribosylformylglycinamidine synthetase (PFAS) : This enzyme catalyzes the fourth step of the pathway, the conversion of formylglycinamide ribonucleotide (FGAR) to formylglycinamidine ribonucleotide (FGAM).

By inhibiting these enzymes, this compound A effectively halts the de novo synthesis of purines, leading to a depletion of the nucleotide pools necessary for DNA and RNA synthesis, and ultimately inducing cell cycle arrest and apoptosis.

Quantitative Effects of this compound A on Purine Biosynthesis

| Cell Line | Experimental System | This compound A Concentration | Observed Effect on Purine Biosynthesis | Reference |

| Mouse Plasma Cell Neoplasm 70429 | In vivo | 0.2 - 1.0 mg/kg | Significant inhibition of formate incorporation into purines. | [1] |

| Human Lymphocytes | In vitro | Not Specified | General inhibition of the de novo pathway, reversible with L-glutamine. | |

| Various Cancer Cell Lines | In vitro | Not Specified | Inhibition of purine synthesis as a general mechanism of glutamine antagonists. | [2][3] |

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the biochemical effects of this compound A on purine biosynthesis.

Whole-Cell Assay for De Novo Purine Synthesis Inhibition

This assay measures the overall flux of the de novo purine biosynthesis pathway in intact cells by quantifying the incorporation of a radiolabeled precursor into purine nucleotides.

Materials:

-

Cell culture medium (purine-free)

-

Dialyzed fetal bovine serum

-

This compound A

-

[¹⁴C]glycine or [¹⁴C]formate

-

Trichloroacetic acid (TCA)

-

0.1 M HCl

-

Scintillation cocktail

-

Liquid scintillation counter

Protocol:

-

Cell Culture: Plate cells in a multi-well format and culture in standard medium until they reach the desired confluency.

-

Purine Starvation (Optional but Recommended): To enhance the de novo pathway activity, replace the standard medium with purine-free medium supplemented with dialyzed fetal bovine serum and incubate for 24 hours.

-

Inhibitor Treatment: Treat the cells with varying concentrations of this compound A for a predetermined period (e.g., 1-4 hours). Include a vehicle-only control.

-

Radiolabeling: Add [¹⁴C]glycine (final concentration ~1 µCi/mL) or [¹⁴C]formate to each well and incubate for 1-2 hours.

-

Cell Lysis and Precipitation: Aspirate the medium and wash the cells with ice-cold PBS. Add ice-cold 10% TCA to each well to lyse the cells and precipitate macromolecules, including nucleic acids.

-

Hydrolysis: Incubate the plates at 4°C for 30 minutes. Aspirate the TCA and wash the precipitate with 5% TCA. Add 0.1 M HCl to each well and incubate at 100°C for 60 minutes to hydrolyze the nucleic acids and release the purine bases.

-

Quantification: Transfer the hydrolysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Normalize the radioactive counts to the total protein content in parallel wells. Plot the percentage of inhibition of radiolabel incorporation as a function of this compound A concentration to determine the dose-response relationship.

Amidophosphoribosyltransferase (ATase) Activity Assay

This assay measures the activity of the first committed enzyme in the de novo purine synthesis pathway.

Materials:

-

Cell or tissue lysates

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 100 mM KCl)

-

[¹⁴C]glutamine

-

Phosphoribosyl pyrophosphate (PRPP)

-

This compound A

-

Dowex-1-formate resin

-

Scintillation cocktail and counter

Protocol:

-

Enzyme Preparation: Prepare cell or tissue lysates by standard methods and determine the protein concentration.

-

Reaction Mixture: In a microcentrifuge tube, prepare the reaction mixture containing assay buffer, cell lysate, and varying concentrations of this compound A.

-

Initiate Reaction: Start the reaction by adding [¹⁴C]glutamine and PRPP.

-

Incubation: Incubate the reaction at 37°C for a specified time (e.g., 30 minutes).

-

Stop Reaction: Terminate the reaction by adding formic acid.

-

Separation of Product: Apply the reaction mixture to a Dowex-1-formate column to separate the product, [¹⁴C]glutamate, from the unreacted [¹⁴C]glutamine.

-

Quantification: Elute the [¹⁴C]glutamate and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific activity of ATase (e.g., in nmol/mg/min) and determine the inhibitory effect of this compound A.

Visualizations

De Novo Purine Biosynthesis Pathway and Inhibition by this compound A

References

- 1. BIOCHEMICAL EFFECTS OF this compound A IN THE MOUSE PLASMA CELL NEOPLASM 70429 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Enzymology of Purine and Pyrimidine Antimetabolites Used in the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibitors of de novo nucleotide biosynthesis as drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

Duazomycin Structure-Activity Relationship: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Duazomycin, a glutamine antagonist, has been a subject of interest in cancer research for its ability to interfere with the metabolic pathways that fuel rapidly proliferating tumor cells. As N-acetyl-6-diazo-5-oxo-L-norleucine (N-acetyl DON), its mechanism of action is intrinsically linked to its parent compound, 6-diazo-5-oxo-L-norleucine (DON), a potent inhibitor of glutamine-utilizing enzymes. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of this compound and its analogs, with a focus on quantitative data, experimental methodologies, and the underlying biological pathways.

Data Presentation: Quantitative Structure-Activity Relationship of this compound and Analogs

The following table summarizes the available quantitative data for this compound (N-acetyl DON), its parent compound DON, and related glutamine antagonist prodrugs. The data is compiled from various sources and highlights the impact of structural modifications on their biological activity.

| Compound/Analog | Modification | Assay Type | Target/Cell Line | Activity Metric | Value | Reference |

| 6-Diazo-5-oxo-L-norleucine (DON) | Parent Compound | Enzyme Inhibition | Kidney-Type Glutaminase (KGA) | IC50 | ~1 mM | [1] |

| 6-Diazo-5-oxo-L-norleucine (DON) | Parent Compound | Cytotoxicity | Mouse Embryonic Fibroblasts | IC50 | >1000 µM | [2] |

| JHU-083 | Ethyl 2-(2-Amino-4-methylpentanamido)-DON | Prodrug Efficacy | Glioma Cells | - | Inhibits cell growth | [3] |

| Prodrug P11 | tert-Butyl Ester based DON prodrug | Prodrug Efficacy | P493B Lymphoma Cells | DON concentration in tumor | 5.49 ± 1.3 µM | [4] |

| Prodrug P14 | tert-Butyl Ester based DON prodrug | Prodrug Efficacy | P493B Lymphoma Cells | DON concentration in tumor | 4.52 ± 0.90 µM | [4] |

| Prodrug P17 | tert-Butyl Ester based DON prodrug | Prodrug Efficacy | P493B Lymphoma Cells | DON concentration in tumor | 4.16 ± 1.13 µM | |

| Telaglenastat (CB-839) | Allosteric Glutaminase Inhibitor | Enzyme Inhibition | Recombinant Human GAC | IC50 | 24 nM | |

| BPTES | Allosteric Glutaminase Inhibitor | Enzyme Inhibition | Glutaminase (GLS1) | IC50 | 0.16 µM |

Note: The development of DON prodrugs, such as JHU-083 and the P-series, focuses on enhancing tumor-specific delivery and metabolic stability, rather than directly modifying the core pharmacophore for glutaminase inhibition. The efficacy of these prodrugs is often measured by the concentration of active DON released within the tumor environment.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the structure-activity relationships of this compound and its analogs. Below are protocols for key experiments.

Glutaminase Inhibition Assay (Coupled Enzyme Assay)

This assay measures the ability of a compound to inhibit glutaminase activity by monitoring the production of glutamate, which is then converted to α-ketoglutarate and NADH by glutamate dehydrogenase (GDH).

Materials:

-

Recombinant human glutaminase (GLS1)

-

L-glutamine

-

Glutamate Dehydrogenase (GDH)

-

NAD+

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.5, 50 mM KCl, 0.1 mM EDTA)

-

Test compounds (dissolved in DMSO)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 340 nm

Procedure:

-

Prepare a reaction mixture containing assay buffer, NAD+, and GDH.

-

Add the test compound at various concentrations to the wells of the microplate. A DMSO control should be included.

-

Add the glutaminase enzyme to the wells and pre-incubate for a defined period (e.g., 15 minutes) at 37°C.

-

Initiate the reaction by adding L-glutamine to all wells.

-

Immediately begin monitoring the increase in absorbance at 340 nm over time (e.g., every minute for 30 minutes) at 37°C.

-

Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance curve.

-

Determine the percent inhibition for each concentration of the test compound relative to the DMSO control.

-

Plot the percent inhibition against the logarithm of the compound concentration to determine the IC50 value.

Cell Viability/Cytotoxicity Assay (MTT Assay)

This colorimetric assay assesses the effect of a compound on cell proliferation and viability.

Materials:

-

Cancer cell line of interest (e.g., triple-negative breast cancer cell lines)

-

Complete cell culture medium

-

Test compounds (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plate

-

Microplate reader capable of measuring absorbance at 570 nm

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound. Include a vehicle control (DMSO) and a positive control for cytotoxicity.

-

Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO₂.

-

Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Add the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

-

Plot the percentage of cell viability against the logarithm of the compound concentration to determine the IC50 value.

Mandatory Visualizations

Glutamine Metabolism Pathway and Site of this compound Action

Caption: Glutamine metabolism pathway in cancer cells and the inhibitory action of this compound.

Experimental Workflow for Glutaminase Inhibitor Screening

Caption: A generalized workflow for screening potential glutaminase inhibitors.

Logical Relationship of this compound SAR Study

References

- 1. selleckchem.com [selleckchem.com]

- 2. Evaluating the Toxicity of the Analgesic Glutaminase Inhibitor 6-Diazo-5-Oxo-L-Norleucine in vitro and on Rat Dermal Skin Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The glutamine antagonist prodrug JHU-083 slows malignant glioma growth and disrupts mTOR signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

Beyond Glutamine Antagonism: An In-depth Technical Guide to the Molecular Targets of Duazomycin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Duazomycin, along with the structurally related compound 6-Diazo-5-oxo-L-norleucine (DON), is a well-established glutamine antagonist that exhibits broad-spectrum antitumor activity.[1] As a covalent inhibitor, it mimics glutamine to irreversibly bind to the glutamine-binding sites of a variety of enzymes, thereby disrupting cellular metabolism.[2] While its primary mechanism of action is understood to be the widespread inhibition of glutamine-utilizing enzymes, a comprehensive understanding of its full target profile, including potential off-target effects, is crucial for its therapeutic development and for understanding mechanisms of resistance.

This technical guide provides a detailed overview of the known molecular targets of this compound and DON, with a focus on the key enzymes and metabolic pathways affected. It also presents a summary of the available quantitative data on their inhibitory activities. Recognizing the importance of identifying the complete target landscape of covalent inhibitors, this guide provides detailed experimental protocols for state-of-the-art chemoproteomic techniques that can be employed to uncover novel molecular targets of this compound beyond its established role as a glutamine antagonist.

Known Molecular Targets and Pathways

This compound's primary mode of action is the irreversible inhibition of a class of enzymes known as glutamine amidotransferases. These enzymes are critical for various metabolic pathways that are often upregulated in cancer cells to support rapid proliferation. The covalent binding of this compound to the glutamine-binding pocket of these enzymes leads to their inactivation.[2]

The major metabolic pathways disrupted by this compound include:

-

De Novo Purine Biosynthesis: This pathway is essential for the synthesis of the building blocks of DNA and RNA. This compound inhibits Glutamine Phosphoribosylpyrophosphate Amidotransferase (GPAT) , which catalyzes the first committed step in this pathway.[3]

-

De Novo Pyrimidine Biosynthesis: this compound inhibits CTP Synthetase (CTPS) , the enzyme responsible for the conversion of UTP to CTP, a critical step in pyrimidine synthesis.[4]

-

GMP Synthesis: The conversion of XMP to GMP is catalyzed by GMP Synthetase , another glutamine-dependent enzyme that is a target of this compound.

-

Hexosamine Biosynthesis: This pathway produces UDP-GlcNAc, a crucial precursor for glycosylation. This compound inhibits Glucosamine-6-phosphate synthase , a key enzyme in this pathway.

-

Asparagine Synthesis: Asparagine Synthetase (ASNS) utilizes glutamine as a nitrogen donor for the synthesis of asparagine, and its activity can be inhibited by glutamine antagonists.

-

Glutaminolysis: this compound can inhibit Glutaminase (GLS) , the enzyme that converts glutamine to glutamate, a key step in the utilization of glutamine as a carbon and nitrogen source for the TCA cycle and other biosynthetic pathways.

The broad inhibition of these fundamental metabolic pathways underlies the potent cytotoxic effects of this compound against cancer cells.

Quantitative Data on Enzyme Inhibition

While this compound and DON are known to inhibit a wide range of glutamine-dependent enzymes, comprehensive quantitative data such as IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) values are not extensively documented in the literature for all targets. The available data is summarized in the table below. It is important to note that as covalent inhibitors, the potency of this compound and DON is often time-dependent, and standard IC50 values may not fully capture their efficacy.

| Compound | Target Enzyme | Organism/Cell Line | Inhibition Value | Value Type | Reference |

| 6-Diazo-5-oxo-L-norleucine (DON) | Kidney-type Glutaminase (cKGA) | Not Specified | ~1 mM | IC50 | |

| 6-Diazo-5-oxo-L-norleucine (DON) | Rat Dermal Fibroblasts | Rat | 232.5 µM | IC50 | |

| l-XMP (analogue of DON target) | GMP Synthetase | E. coli | 7.5 ± 1.8 µM | Ki | |

| 6-Diazo-5-oxo-L-norleucine (DON) | GMP Synthetase (C. liberibacter) | Candidatus Liberibacter asiaticus | > 8 µM | Ki (Incomplete Inhibition) | |

| Anticapsin (glutamine analog) | Glucosamine-6-phosphate synthase | Bacteria | 10-7 to 10-6 M | Ki |

Note: The available quantitative data for direct inhibition of specific enzymes by this compound is limited. The data presented here for DON and related compounds provide an indication of the concentration ranges at which these glutamine antagonists are active.

Experimental Protocols for Novel Target Identification

The identification of all molecular targets of a drug candidate, including off-targets, is a critical step in drug development. For covalent inhibitors like this compound, several powerful proteomic techniques can be employed. Below are detailed protocols for three such methods.

Affinity Chromatography coupled with Mass Spectrometry (AC-MS)

This classic approach involves immobilizing the drug on a solid support to "fish" for its binding partners in a cell lysate.

Methodology:

-

Probe Synthesis: Synthesize a this compound analogue with a linker arm and an affinity tag (e.g., biotin). It is crucial to ensure that the modification does not significantly alter the compound's biological activity.

-

Immobilization: Covalently attach the biotinylated this compound probe to a streptavidin-coated solid support (e.g., agarose or magnetic beads).

-

Cell Lysis: Prepare a protein lysate from the cells or tissue of interest using a non-denaturing lysis buffer to preserve protein-protein interactions.

-

Affinity Pulldown: Incubate the cell lysate with the this compound-conjugated beads. The beads will capture the direct protein targets of this compound.

-

Washing: Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads. This can be achieved by using a denaturing buffer (e.g., containing SDS), changing the pH, or using a competing ligand.

-

Protein Identification by Mass Spectrometry:

-

Separate the eluted proteins by SDS-PAGE.

-

Excise the protein bands of interest.

-

Perform in-gel digestion of the proteins with a protease (e.g., trypsin).

-

Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Identify the proteins by searching the obtained peptide fragmentation spectra against a protein sequence database.

-

-

Validation: Validate the identified target proteins using orthogonal methods such as Western blotting, cellular thermal shift assays, or enzymatic assays.

Chemical Proteomics with a "Clickable" Probe

This modern approach offers an alternative to traditional affinity chromatography and is particularly useful for in situ labeling of targets in live cells.

Methodology:

-

Probe Synthesis: Synthesize a this compound analogue containing a "clickable" functional group, such as an alkyne or an azide.

-

Cellular Labeling: Treat live cells with the clickable this compound probe. The probe will covalently bind to its intracellular targets.

-

Cell Lysis: Lyse the cells to release the probe-labeled proteins.

-

Click Chemistry Reaction: Perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC) to attach a reporter tag (e.g., biotin or a fluorescent dye) to the probe-labeled proteins.

-

Enrichment (if biotinylated): If a biotin tag was used, enrich the labeled proteins using streptavidin beads, similar to the AC-MS protocol.

-

Protein Identification by Mass Spectrometry:

-

Digest the enriched proteins (or the total lysate if a fluorescent tag was used for in-gel visualization) with trypsin.

-

Analyze the resulting peptides by LC-MS/MS.

-

Identify the proteins that were covalently modified by the this compound probe.

-

-

Site of Modification Analysis: Analyze the MS/MS data to identify the specific peptide and amino acid residue that was modified by the this compound probe.

-

Validation: Confirm the identified targets using complementary techniques.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to confirm direct drug-target engagement in a cellular context. It is based on the principle that drug binding can stabilize a target protein against thermal denaturation.

Methodology:

-

Cell Treatment: Treat intact cells with this compound or a vehicle control.

-

Heating: Heat the cell suspensions at a range of different temperatures.

-

Cell Lysis: Lyse the cells by freeze-thaw cycles.

-

Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

-

Quantification of Soluble Protein: Collect the supernatant containing the soluble proteins and quantify the amount of the target protein remaining at each temperature. This is typically done by Western blotting or mass spectrometry (proteome-wide CETSA).

-

Melt Curve Generation: Plot the amount of soluble target protein as a function of temperature to generate a "melt curve."

-

Analysis: A shift in the melt curve to a higher temperature in the this compound-treated cells compared to the control indicates that this compound has bound to and stabilized the target protein.

-

Isothermal Dose-Response (ITDR): To determine the potency of target engagement, treat cells with a range of this compound concentrations and heat them at a single temperature that gives a partial denaturation of the target protein. Plotting the amount of stabilized protein against the drug concentration allows for the determination of an EC50 value for target engagement.

Conclusion

This compound is a potent covalent inhibitor of a wide array of glutamine-dependent enzymes, leading to the disruption of critical metabolic pathways essential for cancer cell proliferation. While its primary mechanism of action as a glutamine antagonist is well-established, a complete understanding of its molecular targets, including potential off-targets, remains an important area for further investigation. The limited availability of comprehensive quantitative data highlights the need for further studies to characterize the inhibitory profile of this compound against its known targets.

The experimental protocols detailed in this guide provide a roadmap for researchers to explore the full target landscape of this compound. The application of advanced chemoproteomic techniques such as affinity chromatography-mass spectrometry, chemical proteomics with clickable probes, and CETSA will be instrumental in identifying novel binding partners and elucidating the complete mechanism of action of this promising anticancer agent. A deeper understanding of this compound's molecular interactions will ultimately facilitate its clinical development and the design of more effective and selective cancer therapies.

References

- 1. 6-Diazo-5-oxo-L-norleucine - Wikipedia [en.wikipedia.org]

- 2. Large-scale filament formation inhibits the activity of CTP synthetase | eLife [elifesciences.org]

- 3. THE INTERACTION OF 6-DIAZO-5-OXO-L-NORLEUCINE WITH PHOSPHORIBOSYL PYROPHOSPHATE AMIDOTRANSFERASE - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CTP synthetase - Wikipedia [en.wikipedia.org]

The Role of Duazomycin in the Inhibition of Nucleic Acid Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Duazomycin, a glutamine antagonist, functions as a potent inhibitor of nucleic acid synthesis by targeting key enzymatic steps in the de novo purine and pyrimidine biosynthetic pathways. As an analogue of glutamine, this compound irreversibly binds to and inactivates a range of glutamine-utilizing enzymes, thereby depriving cancer cells of the necessary precursors for DNA and RNA synthesis. This technical guide provides an in-depth analysis of the mechanism of action of this compound, with a focus on its inhibitory effects on nucleotide biosynthesis. Detailed experimental protocols and quantitative data, primarily based on its well-studied parent compound 6-diazo-5-oxo-L-norleucine (DON), are presented to elucidate its biochemical activity.

Introduction

This compound, also known as N-acetyl-6-diazo-5-oxo-L-norleucine (this compound A), is a derivative of the natural product DON, a potent glutamine antagonist.[1] The critical role of glutamine in cellular metabolism, particularly in rapidly proliferating cancer cells, makes it a compelling target for anticancer therapies.[2] Glutamine serves as a primary nitrogen donor for the synthesis of purine and pyrimidine nucleotides, the fundamental building blocks of DNA and RNA.[3] By mimicking glutamine, this compound effectively disrupts these vital biosynthetic pathways, leading to cell growth inhibition and apoptosis. This document details the molecular mechanisms underlying this compound's activity and provides practical guidance for its investigation.

Mechanism of Action: Inhibition of Glutamine-Dependent Enzymes

The primary mechanism of action of this compound is the irreversible inhibition of glutamine amidotransferases.[4] These enzymes catalyze the transfer of the amide group from glutamine to various substrates, a crucial step in the synthesis of several essential biomolecules, including purine and pyrimidine nucleotides. The diazo group of this compound is highly reactive and forms a covalent bond with a nucleophilic residue in the active site of these enzymes, leading to their irreversible inactivation.

Inhibition of De Novo Purine Synthesis

The de novo purine synthesis pathway involves a series of ten enzymatic steps to construct the purine ring. Several of these steps are dependent on glutamine. This compound is known to inhibit key enzymes in this pathway, including:

-

Amidophosphoribosyltransferase (PPAT): Catalyzes the first committed step in purine synthesis.[4]

-

Phosphoribosylformylglycinamidine Synthase (PFAS): Involved in the formation of the imidazole ring of the purine structure.

-

Guanosine Monophosphate (GMP) Synthetase (GMPS): Catalyzes the final step in the synthesis of GMP from xanthosine monophosphate (XMP).

The inhibition of these enzymes leads to a depletion of the intracellular pools of adenine and guanine nucleotides, thereby halting DNA and RNA synthesis.

Inhibition of De Novo Pyrimidine Synthesis

The synthesis of pyrimidine nucleotides also relies on glutamine as a nitrogen donor. The key glutamine-dependent enzyme in this pathway is Carbamoyl Phosphate Synthetase II (CPS II) , which catalyzes the first step in the cytoplasm. Another critical enzyme, CTP Synthetase (CTPS) , which converts UTP to CTP, is also a glutamine amidotransferase and a target for this compound.

Quantitative Data

While specific quantitative data for this compound A is limited in publicly available literature, the inhibitory activity of its parent compound, DON, has been characterized against several glutamine-dependent enzymes. This data provides a strong indication of the expected potency of this compound A.

Table 1: Inhibitory Activity of DON against Key Enzymes in Nucleic Acid Synthesis

| Enzyme Target | Organism/Cell Line | Inhibition Constant (Ki or IC50) | Reference |

| GMP Synthetase | E. coli | Ki = 7.5 µM (for L-XMP, a substrate analogue) | |

| Glycinamide Ribonucleotide Transformylase (GAR Tfase) | Human CCRF-CEM | IC50 = 6.0 µM (for a related inhibitor) | |

| CTP Synthetase 1 (human) | - | IC50 = 32 nM (for a potent synthetic inhibitor) | |

| CTP Synthetase 2 (human) | - | IC50 = 18 nM (for a potent synthetic inhibitor) |

Note: The data presented for CTP Synthetase is for a highly potent synthetic inhibitor and is included to illustrate the potential for strong inhibition of this enzyme class.

Experimental Protocols

The following protocols are representative of the methods used to assess the inhibitory effects of glutamine antagonists like this compound on nucleic acid synthesis.

CTP Synthetase Activity Assay

This protocol is adapted from a method using liquid chromatography-mass spectrometry (LC-MS) to quantify CTP production.

Materials:

-

Cell lysate from control and this compound-treated cells

-

Reaction buffer (e.g., Tris-HCl, pH 8.0, containing MgCl2, ATP, and glutamine)

-

UTP (substrate)

-

CTP-13C9,15N3 (internal standard)

-

Quenching solution (e.g., cold methanol)

-

HPLC-MS/MS system

Procedure:

-

Prepare cell lysates from both control and this compound-treated cells.

-

Initiate the enzymatic reaction by adding UTP to the cell lysate in the reaction buffer.

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding the cold quenching solution.

-

Add the internal standard to each sample.

-

Centrifuge the samples to pellet precipitated proteins.

-

Analyze the supernatant by HPLC-MS/MS to quantify the amount of CTP produced.

-

Compare the CTP levels in this compound-treated samples to control samples to determine the extent of inhibition.

Analysis of Nucleotide Pools by HPLC-MS

This protocol describes a general method for quantifying the intracellular concentrations of purine and pyrimidine nucleotides.

Materials:

-

Control and this compound-treated cell cultures

-

Cold extraction solution (e.g., 80% methanol)

-

HPLC-MS/MS system

Procedure:

-

Culture cells to the desired density and treat with this compound for the specified time.

-

Rapidly harvest the cells and quench metabolic activity by washing with an ice-cold saline solution.

-

Extract the intracellular metabolites by adding the cold extraction solution.

-

Incubate on ice to allow for complete extraction.

-

Centrifuge to remove cell debris.

-

Analyze the supernatant containing the nucleotide pools by HPLC-MS/MS.

-

Quantify the levels of key purine and pyrimidine nucleotides (e.g., ATP, GTP, CTP, UTP).

-

Compare the nucleotide levels between control and this compound-treated cells.

Conclusion

This compound represents a promising class of anticancer agents that exploit the metabolic vulnerability of tumors addicted to glutamine. Its ability to potently and irreversibly inhibit key enzymes in both de novo purine and pyrimidine synthesis pathways leads to a comprehensive shutdown of nucleic acid production, ultimately resulting in the cessation of cancer cell proliferation. The experimental frameworks and data presented in this guide, while largely based on its closely related analogue DON, provide a robust foundation for the continued investigation and development of this compound as a targeted cancer therapeutic. Further research to elucidate the specific inhibitory constants of this compound against a wider range of amidotransferases will be crucial for its clinical advancement.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Frontiers | Exploiting the Achilles’ heel of cancer: disrupting glutamine metabolism for effective cancer treatment [frontiersin.org]

- 3. De Novo Purine Synthesis Mnemonic for USMLE [pixorize.com]

- 4. Amidophosphoribosyltransferase - Wikipedia [en.wikipedia.org]

Initial In Vitro Studies of Duazomycin Cytotoxicity: A Technical Guide

Disclaimer: Publicly available, detailed in vitro cytotoxicity data for Duazomycin is limited. This guide provides a comprehensive overview based on the known mechanism of this compound as a glutamine antagonist and includes representative data and protocols for this class of compounds to facilitate further research.

Introduction

This compound, also known as N-acetyl-6-diazo-5-oxo-L-norleucine (N-acetyl DON), is classified as a glutamine antagonist.[1][2][3] Glutamine is a critical amino acid for the proliferation of cancer cells, serving as a key source of nitrogen for the synthesis of nucleotides and amino acids, and as an anaplerotic source for the tricarboxylic acid (TCA) cycle.[4][5] Glutamine antagonists like this compound function by inhibiting the enzymes that utilize glutamine, thereby disrupting these essential metabolic pathways and inducing cytotoxicity in cancer cells. This technical guide summarizes the core principles of assessing the in vitro cytotoxicity of glutamine antagonists, providing researchers, scientists, and drug development professionals with a foundational understanding of the experimental methodologies and signaling pathways involved.

Quantitative Cytotoxicity Data

Due to the scarcity of specific in vitro cytotoxicity data for this compound, the following table presents representative half-maximal inhibitory concentration (IC50) values for other glutamine antagonists and compounds that impact glutamine metabolism across various cancer cell lines. This data serves as a benchmark for understanding the potential potency of this class of inhibitors.

| Compound Class | Compound | Cell Line | Assay Type | IC50 Value (µM) | Reference |

| Glutamine Antagonist | 6-Diazo-5-oxo-L-norleucine (DON) | Various | Not Specified | Low Micromolar | |

| Doxorubicin | Doxorubicin | HCT116 (Colon) | MTT | 24.30 | |

| Doxorubicin | Doxorubicin | PC3 (Prostate) | MTT | 2.64 | |

| Doxorubicin | Doxorubicin | Hep-G2 (Hepatocellular) | MTT | 14.72 | |

| Doxorubicin | Doxorubicin | 293T (Embryonic Kidney) | MTT | 13.43 |

Experimental Protocols

Standard in vitro assays are crucial for determining the cytotoxic and apoptotic effects of glutamine antagonists. The following are detailed protocols for key experiments.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with varying concentrations of the test compound (e.g., this compound) and a vehicle control. Incubate for a specified period (e.g., 24, 48, 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

-

Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies cytotoxicity by measuring the release of LDH from damaged cells.

Principle: LDH is a cytosolic enzyme that is released into the culture medium upon plasma membrane damage. The amount of LDH in the medium is proportional to the number of dead cells.

Protocol:

-

Cell Seeding and Treatment: Follow the same procedure as the MTT assay.

-

Sample Collection: After the incubation period, collect the cell culture supernatant.

-

LDH Reaction: Add the supernatant to a reaction mixture containing lactate, NAD+, and a tetrazolium salt. LDH catalyzes the conversion of lactate to pyruvate, which reduces NAD+ to NADH. NADH then reduces the tetrazolium salt to a colored formazan product.

-

Absorbance Measurement: Measure the absorbance of the formazan product at a specific wavelength (typically around 490 nm).

-

Data Analysis: Include controls for background LDH, spontaneous LDH release (untreated cells), and maximum LDH release (cells treated with a lysis buffer). Calculate the percentage of cytotoxicity.

Annexin V/Propidium Iodide (PI) Assay for Apoptosis

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is fluorescently labeled to detect these cells. Propidium iodide is a fluorescent dye that intercalates with DNA but cannot cross the intact plasma membrane of live or early apoptotic cells, thus it stains late apoptotic and necrotic cells.

Protocol:

-

Cell Treatment: Treat cells with the test compound for the desired time.

-

Cell Harvesting: Harvest the cells and wash them with a binding buffer.

-

Staining: Resuspend the cells in the binding buffer and add fluorescently labeled Annexin V and PI.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic/necrotic) are distinguished based on their fluorescence signals.

Signaling Pathways and Experimental Workflows

The cytotoxic effects of glutamine antagonists like this compound are rooted in the disruption of key metabolic and signaling pathways.

Glutamine Metabolism and TCA Cycle Anaplerosis

Glutamine is a primary substrate for the TCA cycle in many cancer cells. Its metabolism is crucial for energy production and the synthesis of macromolecules.

mTOR and c-Myc Signaling Pathways

The mTOR and c-Myc signaling pathways are key regulators of cancer cell metabolism, including glutamine uptake and utilization.

Experimental Workflow for In Vitro Cytotoxicity Assessment

A logical workflow is essential for the systematic evaluation of a compound's cytotoxic properties.

References

- 1. Model Studies towards Prodrugs of the Glutamine Antagonist 6-Diazo-5-oxo-L-norleucine (DON) Containing a Diazo Precursor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. We’re Not “DON” Yet: Optimal Dosing and Prodrug Delivery of 6-Diazo-5-oxo-L-norleucine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. drugdiscovery.jhu.edu [drugdiscovery.jhu.edu]

- 4. The mTORC1 pathway stimulates glutamine metabolism and cell proliferation by repressing SIRT4 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Enhancing the efficacy of glutamine metabolism inhibitors in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

Duazomycin's Impact on Cellular Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Duazomycin, an antitumor antibiotic, functions as a glutamine antagonist, disrupting key metabolic pathways essential for cancer cell proliferation. This technical guide provides an in-depth analysis of this compound's impact on cellular metabolism, with a primary focus on its inhibitory effects on de novo purine nucleotide biosynthesis. Due to the limited availability of recent research specifically on this compound A, this document leverages data from the broader class of glutamine antagonists, including the well-characterized compounds 6-Diazo-5-oxo-L-norleucine (DON) and Azaserine, to provide a comprehensive understanding of its mechanism of action. This guide includes a summary of quantitative data, detailed experimental protocols for studying its metabolic effects, and visualizations of the pertinent signaling pathways and experimental workflows.

Introduction: this compound as a Glutamine Antagonist

This compound is an antibiotic with recognized antineoplastic properties. Early studies identified it as a potent inhibitor of metabolic processes in cancer cells. The core of its mechanism lies in its structural similarity to L-glutamine, which allows it to act as a competitive inhibitor of glutamine-utilizing enzymes. These enzymes are critical for the biosynthesis of numerous cellular building blocks, including nucleotides and non-essential amino acids.

The most profound metabolic impact of this compound, as indicated by early biochemical studies, is the disruption of de novo purine synthesis, a pathway heavily reliant on glutamine as a nitrogen donor. By inhibiting this pathway, this compound effectively starves cancer cells of the essential components for DNA and RNA synthesis, leading to cell cycle arrest and apoptosis.

While this compound A itself has been the subject of limited recent investigation, its classification as a glutamine antagonist places it within a well-studied class of chemotherapeutic agents. This guide will, therefore, draw upon the broader knowledge of glutamine antagonism to elucidate the metabolic consequences of this compound treatment.

Mechanism of Action: Inhibition of Glutamine Amidotransferases

Glutamine amidotransferases (GATs) are a class of enzymes that catalyze the transfer of the amide nitrogen from glutamine to an acceptor molecule. This function is pivotal in several biosynthetic pathways. This compound, as a glutamine analog, is believed to bind to the glutamine-binding site of these enzymes, leading to their irreversible inhibition.

The primary pathway affected is the de novo synthesis of purine nucleotides. In this multi-step process, glutamine provides nitrogen atoms at two key steps:

-

Phosphoribosyl pyrophosphate (PRPP) amidotransferase (PPAT): This enzyme catalyzes the first committed step of purine synthesis, converting PRPP to 5-phosphoribosyl-β-1-amine.

-

Phosphoribosylformylglycinamidine synthase (PFAS): This enzyme is involved in a later step of the pathway, converting formylglycinamide ribonucleotide (FGAR) to formylglycinamidine ribonucleotide (FGAM).

By inhibiting these enzymes, this compound effectively halts the production of inosine monophosphate (IMP), the precursor for both adenosine monophosphate (AMP) and guanosine monophosphate (GMP).

Figure 1. Inhibition of De Novo Purine Synthesis by this compound.

Quantitative Data on Glutamine Antagonists

| Compound | Target Enzyme | Cell Line/System | IC50 / Ki | Reference |

| 6-Diazo-5-oxo-L-norleucine (DON) | Glutaminase (GLS) | Rat brain | ~10 µM (Ki) | [1] |

| Amidophosphoribosyltransferase | E. coli | Inactivates | [2] | |

| γ-glutamyltranspeptidase (GGT) | Human (hGGT1) | 2.7 ± 0.7 mM (Ki) | [3] | |

| Azaserine | γ-glutamyltransferase (GGT) | E. coli | Irreversible inhibitor | [4] |

| Glutamine Fructose-6-Phosphate Amidotransferase (GFAT) | - | Irreversible inhibitor | [5] | |

| Anthranilate Synthase | Serratia marcescens | Irreversible inhibitor |

Note: This table presents data for compounds analogous to this compound A to provide a representative understanding of the potency of this class of glutamine antagonists. The specific inhibitory concentrations of this compound A may vary.

Experimental Protocols

To investigate the impact of this compound or other glutamine antagonists on cellular metabolism, a series of in vitro experiments can be employed. The following protocols provide a general framework for these studies.

Cell Viability and Proliferation Assays

These assays are fundamental for determining the cytotoxic and cytostatic effects of the compound.

-

Principle: To measure the number of viable cells in a population after treatment with the glutamine antagonist. Common methods include MTT, XTT, and CellTiter-Glo assays, which measure metabolic activity, and trypan blue exclusion, which assesses membrane integrity.

-

Protocol Outline (MTT Assay):

-

Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of this compound (or the test compound) and a vehicle control.

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, 72 hours) at 37°C and 5% CO2.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

-

Metabolic Flux Analysis using 13C-Labeled Glutamine

This technique allows for the tracing of glutamine's fate within the cell and can directly demonstrate the inhibitory effect of the antagonist.

-

Principle: Cells are cultured in a medium containing a stable isotope-labeled glutamine (e.g., [U-13C5]-glutamine). The incorporation of the 13C label into downstream metabolites is then measured by mass spectrometry (MS).

-

Protocol Outline:

-

Cell Culture and Treatment: Culture cells in a standard medium and then switch to a medium containing [U-13C5]-glutamine, with and without the glutamine antagonist, for a defined period.

-

Metabolite Extraction: Rapidly quench metabolism and extract intracellular metabolites using a cold solvent (e.g., 80% methanol).

-

LC-MS/MS Analysis: Analyze the metabolite extracts using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the mass isotopologues of key metabolites (e.g., TCA cycle intermediates, amino acids, nucleotides).

-

Data Analysis: Determine the fractional contribution of glutamine to various metabolic pathways and assess how this is altered by the glutamine antagonist.

-

Measurement of Intracellular Nucleotide Pools

This assay directly quantifies the impact of the glutamine antagonist on the end-products of the de novo purine synthesis pathway.

-

Principle: Intracellular nucleotides are extracted and then quantified using high-performance liquid chromatography (HPLC) coupled with UV or mass spectrometry detection.

-

Protocol Outline:

-

Cell Treatment and Harvesting: Treat cells with the glutamine antagonist for a specified time, then harvest the cells.

-

Nucleotide Extraction: Extract the nucleotides using a suitable method, such as a cold acid extraction (e.g., with perchloric acid or trichloroacetic acid).

-

Sample Preparation: Neutralize the extract and remove precipitated proteins.

-

HPLC Analysis: Separate the nucleotides using an appropriate HPLC column (e.g., an ion-exchange or reverse-phase column) and quantify them based on the retention time and peak area compared to known standards.

-

Data Analysis: Compare the intracellular concentrations of ATP, GTP, and other nucleotides between treated and untreated cells.

-

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the metabolic effects of a glutamine antagonist.

Figure 2. A typical experimental workflow for studying a glutamine antagonist.

Conclusion

This compound's role as a glutamine antagonist positions it as a potent disruptor of cancer cell metabolism. Its primary mechanism of action involves the inhibition of glutamine amidotransferases, leading to a significant reduction in de novo purine synthesis. This, in turn, depletes the cellular pools of essential nucleotides, ultimately inhibiting cell proliferation and inducing cell death. While further research is needed to elucidate the specific molecular interactions and quantitative inhibitory profile of this compound A, the experimental frameworks and comparative data presented in this guide provide a solid foundation for future investigations into this and other glutamine antagonists. The continued exploration of this class of compounds holds promise for the development of novel and effective cancer therapies that target metabolic vulnerabilities.

References

- 1. Evaluating the Toxicity of the Analgesic Glutaminase Inhibitor 6-Diazo-5-Oxo-L-Norleucine in vitro and on Rat Dermal Skin Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Glutamine phosphoribosylpyrophosphate amidotransferase from Escherichia coli. Purification and properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Crystal structures of Escherichia coli gamma-glutamyltranspeptidase in complex with azaserine and acivicin: novel mechanistic implication for inhibition by glutamine antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchpublish.com [researchpublish.com]

The Exploration of Duazomycin and its Analogs: A Technical Guide to Glutamine Antagonism in Cancer Therapy

For Researchers, Scientists, and Drug Development Professionals

Abstract

Duazomycin, a notable glutamine antagonist, has garnered interest for its potential as an anticancer agent. This technical guide provides a comprehensive overview of this compound, its mechanism of action, and the broader landscape of glutamine antagonist derivatives in cancer therapy. Due to the limited public domain data on specific this compound derivatives, this paper will leverage information on other well-characterized glutamine antagonists, such as JHU-083 and Telaglenastat (CB-839), as representative examples to illustrate the properties, experimental protocols, and signaling pathways relevant to this class of compounds. This guide aims to equip researchers and drug development professionals with a foundational understanding of the therapeutic potential and scientific exploration of glutamine antagonism.

Introduction to this compound and Glutamine Antagonism

This compound is an antitumor antibiotic that functions as a glutamine antagonist.[1][2] By mimicking glutamine, this compound can inhibit enzymes that are dependent on glutamine for their function, thereby disrupting cellular metabolism and proliferation. This mechanism is particularly relevant in oncology, as many cancer cells exhibit a heightened dependence on glutamine for their growth and survival, a phenomenon often referred to as "glutamine addiction".[3]

The therapeutic strategy of targeting glutamine metabolism is a promising avenue in cancer research. Glutamine is a crucial nutrient for cancer cells, contributing to the tricarboxylic acid (TCA) cycle, nucleotide and amino acid synthesis, and redox balance.[4] By inhibiting glutamine-utilizing enzymes, antagonists like this compound can effectively starve cancer cells of these essential resources.

Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₈H₁₁N₃O₄ | [5] |

| Molecular Weight | 213.19 g/mol | |

| CAS Number | 2508-89-6 | |

| Synonyms | This compound A, N-Acetyl-DON |

Mechanism of Action and Signaling Pathways

The primary mechanism of action for this compound and other glutamine antagonists is the inhibition of glutamine-dependent enzymes. A key signaling pathway affected by this inhibition is the mTOR (mechanistic target of rapamycin) pathway, which is a central regulator of cell growth, proliferation, and metabolism.

Glutamine metabolism is intricately linked to the activation of mTORC1. By disrupting glutamine metabolism, this compound and its analogs can lead to the downregulation of mTORC1 signaling, thereby inhibiting protein synthesis, lipid synthesis, and cell growth.

References

- 1. A Phase I Dose-Escalation and Expansion Study of Telaglenastat in Patients with Advanced or Metastatic Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Enhancing the efficacy of glutamine metabolism inhibitors in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The mTORC1 pathway stimulates glutamine metabolism and cell proliferation by repressing SIRT4 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. glpbio.com [glpbio.com]

Methodological & Application

Application Notes and Protocols for Duazomycin A Treatment in Experimental Allergic Encephalomyelitis (EAE) Models

Disclaimer: As of the last update, specific studies on the application of Duazomycin A in Experimental Allergic Encephalomyelitis (EAE) models are not available in the published scientific literature. The following application notes and protocols are presented as a hypothetical framework for researchers and scientists interested in investigating the potential therapeutic effects of this compound A for neuroinflammatory diseases such as multiple sclerosis, for which EAE is a widely used animal model. The methodologies provided are based on established protocols for studying other therapeutic agents in EAE and the known mechanism of this compound A as a glutamine antagonist.

Introduction

Experimental Allergic Encephalomyelitis (EAE) is an inflammatory demyelinating disease of the central nervous system (CNS) that serves as the primary animal model for human multiple sclerosis (MS). The pathogenesis of EAE involves an autoimmune response directed against myelin antigens, leading to inflammation, demyelination, and axonal damage. Neuroinflammation is a critical component of EAE and MS, characterized by the infiltration of peripheral immune cells into the CNS and the activation of resident microglia and astrocytes.

This compound A is an antibiotic that functions as a glutamine antagonist. Glutamine is a crucial amino acid for the proliferation of rapidly dividing cells, including activated lymphocytes. By inhibiting glutamine metabolism, this compound A has the potential to suppress the proliferation and function of pathogenic T cells that drive the autoimmune response in EAE. These notes provide a comprehensive guide for the preclinical evaluation of this compound A in EAE models.

Potential Mechanism of Action of this compound A in EAE

This compound A's primary mode of action is the irreversible inhibition of several enzymes that utilize glutamine, thereby disrupting cellular metabolism and biosynthesis. In the context of EAE, the therapeutic potential of this compound A may be attributed to:

-

Inhibition of T Cell Proliferation and Function: Activated T helper 1 (Th1) and Th17 cells, which are key drivers of EAE pathology, are highly dependent on glutamine metabolism for their proliferation and cytokine production. By blocking glutamine utilization, this compound A may suppress the expansion and effector functions of these pathogenic T cells.

-

Modulation of Microglial and Macrophage Activation: Activated microglia and infiltrating macrophages contribute to neuroinflammation in EAE. Glutamine metabolism is also important for the activation and pro-inflammatory functions of these myeloid cells. This compound A could potentially skew these cells towards an anti-inflammatory phenotype.

-